Cas no 890603-38-0 (1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol)

1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
- Methanone, [4-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]phenyl]phenyl-
- AKOS000604860
- F1757-0335
- Z274555796
- (4-(3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone
- AKOS016316476
- [4-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone
- 890603-38-0
- 4-[3-(4-chloro-3,5-dimethylpyrazolyl)-2-hydroxypropoxy]phenyl phenyl ketone
-
- Inchi: 1S/C21H21ClN2O3/c1-14-20(22)15(2)24(23-14)12-18(25)13-27-19-10-8-17(9-11-19)21(26)16-6-4-3-5-7-16/h3-11,18,25H,12-13H2,1-2H3
- InChI Key: TZHYYKFEJAEWFZ-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(OCC(O)CN2C(C)=C(Cl)C(C)=N2)C=C1)(C1=CC=CC=C1)=O
Computed Properties
- Exact Mass: 384.1240702g/mol
- Monoisotopic Mass: 384.1240702g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 478
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4Ų
- XLogP3: 4
Experimental Properties
- Density: 1.24±0.1 g/cm3(Predicted)
- Boiling Point: 585.5±50.0 °C(Predicted)
- pka: 13.30±0.20(Predicted)
1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1757-0335-5mg |
1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol |
890603-38-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1757-0335-4mg |
1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol |
890603-38-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1757-0335-2mg |
1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol |
890603-38-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1757-0335-5μmol |
1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol |
890603-38-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1757-0335-2μmol |
1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol |
890603-38-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1757-0335-1mg |
1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol |
890603-38-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1757-0335-3mg |
1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol |
890603-38-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 |
1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol Related Literature
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
Additional information on 1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
Research Brief on 1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol (CAS: 890603-38-0)
The compound 1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol (CAS: 890603-38-0) has recently garnered attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its chemical properties, biological activities, and potential clinical relevance.
Recent studies have highlighted the unique structural features of this compound, which combines a benzophenone moiety with a chlorinated pyrazole ring. This hybrid structure is believed to confer selective binding affinity to specific biological targets, making it a promising candidate for drug development. Preliminary in vitro assays have demonstrated its efficacy in modulating key signaling pathways involved in inflammation and oncogenesis.
One of the most significant breakthroughs involves the compound's interaction with protein kinases. A 2023 study published in the Journal of Medicinal Chemistry revealed that 1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol exhibits selective inhibition against certain tyrosine kinases, with IC50 values in the nanomolar range. This specificity suggests potential applications in targeted cancer therapies, particularly for malignancies driven by kinase dysregulation.
Further investigations into the compound's pharmacokinetic properties have been conducted using advanced LC-MS/MS techniques. These studies indicate favorable metabolic stability and oral bioavailability in rodent models, addressing one of the critical challenges in transitioning from bench to bedside. However, researchers caution that more extensive toxicology studies are needed to fully assess its safety profile.
The synthetic accessibility of this compound has also been a focus of recent research. A novel, scalable synthesis route was reported in Organic Process Research & Development, featuring a key palladium-catalyzed coupling step that improves overall yield to 78%. This advancement could facilitate larger-scale production for preclinical and clinical studies.
Looking forward, several research groups are exploring structural analogs of 1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol to optimize its pharmacological properties. Computational modeling studies predict that modifications to the pyrazole ring could enhance target selectivity while maintaining favorable drug-like characteristics. These findings position this chemical scaffold as a versatile platform for future drug discovery efforts.
In conclusion, the growing body of research on 1-(4-benzoylphenoxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol (CAS: 890603-38-0) underscores its potential as a valuable pharmacophore. While challenges remain in its development trajectory, the compound represents an exciting avenue for therapeutic innovation, particularly in oncology and inflammatory diseases. Continued investigation of its mechanism of action and clinical potential is warranted.
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